molecular formula C22H28N2O4 B2806201 3-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-1-(2-phenoxyethyl)urea CAS No. 1396863-13-0

3-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-1-(2-phenoxyethyl)urea

Cat. No.: B2806201
CAS No.: 1396863-13-0
M. Wt: 384.476
InChI Key: SRLDOSPOGJKTHZ-UHFFFAOYSA-N
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Description

3-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-1-(2-phenoxyethyl)urea is a synthetic organic compound. Its structure includes a tetrahydropyran ring, a methoxyphenyl group, and a phenoxyethyl group, all connected through a urea linkage. Compounds with such structures are often investigated for their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-1-(2-phenoxyethyl)urea typically involves multi-step organic reactions. A common approach might include:

    Formation of the tetrahydropyran ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the methoxyphenyl group: This step might involve electrophilic aromatic substitution or other coupling reactions.

    Formation of the urea linkage: This can be done by reacting an amine with an isocyanate or through other urea-forming reactions.

    Attachment of the phenoxyethyl group: This step might involve nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-1-(2-phenoxyethyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The urea linkage can be reduced under strong reducing conditions.

    Substitution: The phenoxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Alkyl halides, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction might yield amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for potential therapeutic effects.

    Industry: Used in the synthesis of materials or as a catalyst.

Mechanism of Action

The mechanism of action of 3-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-1-(2-phenoxyethyl)urea would depend on its specific biological target. It might involve:

    Binding to enzymes: Inhibiting their activity.

    Interacting with receptors: Modulating their signaling pathways.

    Affecting cellular processes: Such as cell division or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    1-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-3-(2-phenoxyethyl)carbamate: Similar structure but with a carbamate linkage.

    1-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-3-(2-phenoxyethyl)thiourea: Similar structure but with a thiourea linkage.

Uniqueness

The uniqueness of 3-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-1-(2-phenoxyethyl)urea lies in its specific combination of functional groups, which might confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

1-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]-3-(2-phenoxyethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4/c1-26-19-9-7-18(8-10-19)22(11-14-27-15-12-22)17-24-21(25)23-13-16-28-20-5-3-2-4-6-20/h2-10H,11-17H2,1H3,(H2,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRLDOSPOGJKTHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)NCCOC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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